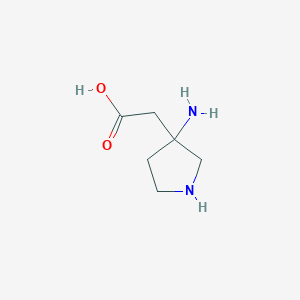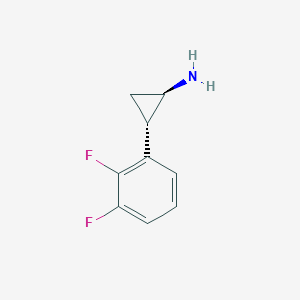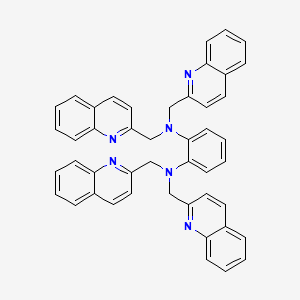
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzene-1,2-diamine core with four quinolin-2-ylmethyl groups attached to the nitrogen atoms, making it a highly functionalized molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,2-diamine with quinolin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete substitution of the amine hydrogens with quinolin-2-ylmethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinolin-2-ylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Compounds with new functional groups replacing the quinolin-2-ylmethyl groups.
Applications De Recherche Scientifique
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moieties, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine largely depends on its application. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of cellular processes. The quinoline groups can intercalate into DNA, disrupting replication and transcription. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions, which can then participate in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N2,N2-Tetrakis(pyridin-2-ylmethyl)benzene-1,2-diamine: Similar structure but with pyridine instead of quinoline.
N1,N1,N2,N2-Tetrakis(2-chloroethyl)benzene-1,2-diamine: Features chloroethyl groups instead of quinolin-2-ylmethyl groups.
Uniqueness
N1,N1,N2,N2-Tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine is unique due to the presence of quinoline groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s ability to form stable metal complexes and exhibit fluorescence, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C46H36N6 |
|---|---|
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetrakis(quinolin-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C46H36N6/c1-5-15-41-33(11-1)21-25-37(47-41)29-51(30-38-26-22-34-12-2-6-16-42(34)48-38)45-19-9-10-20-46(45)52(31-39-27-23-35-13-3-7-17-43(35)49-39)32-40-28-24-36-14-4-8-18-44(36)50-40/h1-28H,29-32H2 |
Clé InChI |
ATXZPTNORHAXGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5N(CC6=NC7=CC=CC=C7C=C6)CC8=NC9=CC=CC=C9C=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


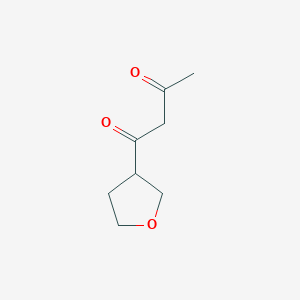

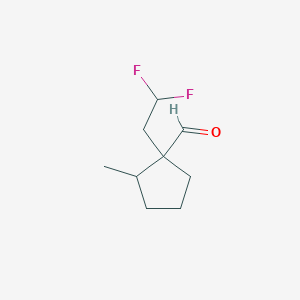
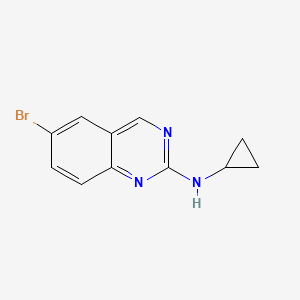
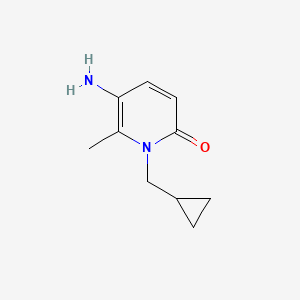
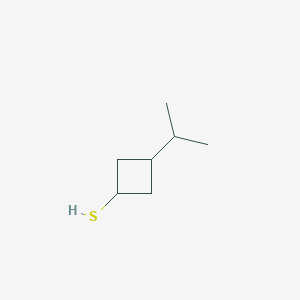
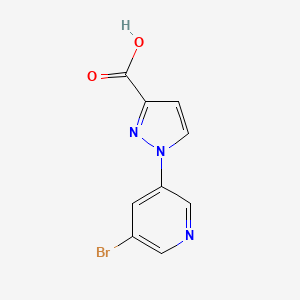
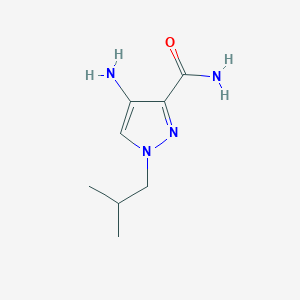
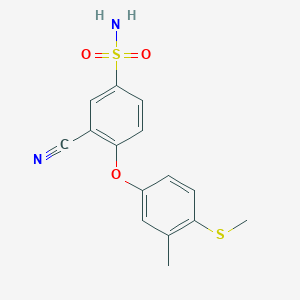
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
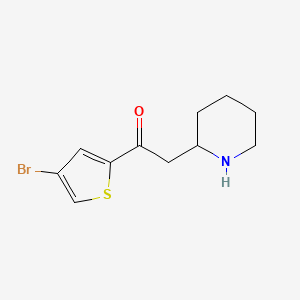
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
